molecular formula C9H10Cl2N2O2 B588714 Liron; Lorex; Lorox; Methoxydiuron;Afalon inuron CAS No. 1219804-76-8

Liron; Lorex; Lorox; Methoxydiuron;Afalon inuron

Cat. No. B588714
CAS RN: 1219804-76-8
M. Wt: 255.128
InChI Key: XKJMBINCVNINCA-WFGJKAKNSA-N
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Description

Liron, Lorex, Lorox, Methoxydiuron, and Afalon inuron are a group of chemical compounds used in scientific research. These compounds are used in a variety of laboratory experiments, including studies of biochemical and physiological effects.

Scientific Research Applications

Herbicide in Agriculture

Linuron has been widely used as a phenyl urea herbicide in agricultural practices . It helps control the growth of unwanted plants or weeds, thereby promoting the growth of the desired crops.

Environmental Pollutant

Due to its extensive use in agriculture, Linuron has also been reported as an environmental pollutant . The accumulation of this substance in the environment has led to growing research efforts focused on remediation strategies.

Inhibition of Photosynthesis

Linuron’s mode of action is the inhibition of photosynthesis . By blocking this essential process in plants, it prevents the growth of weeds.

Extraction from Chamomile

Linuron residues can be extracted from chamomile using the QuEChERS method . This method is used to determine the presence and concentration of linuron residues in chamomile samples.

Antiandrogenic Effects

Linuron has been found to have antiandrogenic effects . It competes with androgens for the androgen receptor (AR), inhibits AR-DNA binding, and alters androgen-dependent gene expression both in vivo and in vitro .

Reproductive Malformations in Male Rats

Research has shown that Linuron can cause reproductive malformations in male rats . This is due to its antiandrogenic properties, which disrupt normal sexual differentiation.

Mechanism of Action

Target of Action

Linuron-d6 primarily targets the androgen receptor (AR) and photosystem II . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone . Photosystem II is a key component of the photosynthetic electron transport chain in plants .

Mode of Action

Linuron-d6 acts as an AR antagonist, meaning it competes with androgens for the AR, inhibits AR-DNA binding, and alters androgen-dependent gene expression . In plants, Linuron-d6 inhibits photosystem II, disrupting photosynthetic electron transport .

Biochemical Pathways

The biochemical pathways affected by Linuron-d6 are those involved in androgen-dependent gene expression and photosynthesis. By acting as an AR antagonist, Linuron-d6 can alter the normal functioning of these pathways, leading to changes in gene expression and cellular function . In plants, the inhibition of photosystem II disrupts the photosynthetic process, affecting the plant’s ability to produce energy .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

In animals, Linuron-d6 has been found to produce reproductive toxicity by acting as an AR antagonist . This can lead to alterations in sexual differentiation and reproductive malformations in male rats . In plants, the inhibition of photosystem II can lead to reduced growth and productivity .

properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-(trideuteriomethoxy)-1-(trideuteriomethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O2/c1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJMBINCVNINCA-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301028040
Record name Linuron-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Linuron-d6

CAS RN

1219804-76-8
Record name Linuron-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Liron; Lorex; Lorox; Methoxydiuron;Afalon inuron
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Liron; Lorex; Lorox; Methoxydiuron;Afalon inuron
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Liron; Lorex; Lorox; Methoxydiuron;Afalon inuron
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Liron; Lorex; Lorox; Methoxydiuron;Afalon inuron
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Liron; Lorex; Lorox; Methoxydiuron;Afalon inuron

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